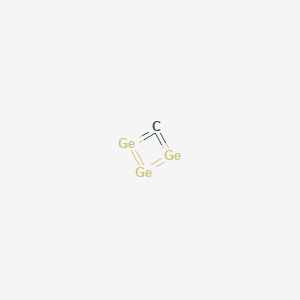
4-(4-Chlorophenyl)-1,2-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-1,2-thiazole is a heterocyclic compound that features a thiazole ring substituted with a 4-chlorophenyl group. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-1,2-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to yield the thiazole ring . The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4-Chlorophenyl)-1,2-thiazole undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorophenyl)-1,2-thiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-(4-Chlorophenyl)-1,2-thiazole involves its interaction with various molecular targets and pathways. The compound’s aromaticity and electron-donating properties enable it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- 4-(4-Chlorophenyl)-1,3-thiazole
- 4-(4-Chlorophenyl)-1,2-oxazole
- 4-(4-Chlorophenyl)-1,2-imidazole
Comparison: 4-(4-Chlorophenyl)-1,2-thiazole is unique due to the presence of both sulfur and nitrogen in the thiazole ring, which imparts distinct electronic and steric properties. Compared to its analogs, such as 4-(4-Chlorophenyl)-1,3-thiazole and 4-(4-Chlorophenyl)-1,2-oxazole, the 1,2-thiazole structure offers different reactivity and biological activity profiles .
Eigenschaften
Molekularformel |
C9H6ClNS |
|---|---|
Molekulargewicht |
195.67 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-1,2-thiazole |
InChI |
InChI=1S/C9H6ClNS/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H |
InChI-Schlüssel |
PJNUEJRJFJEAOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CSN=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium](/img/structure/B13749729.png)



![4-[(3-Fluoro-4-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13749752.png)




